

A Technical Guide to 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethylpiperidin-4-one, commonly known by the trivial name **triacetonamine**, is a versatile heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of a wide range of valuable chemicals, most notably hindered amine light stabilizers (HALS) and the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Its sterically hindered amine structure imparts unique properties to its derivatives, making them effective as radical scavengers and photostabilizers for polymers. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, synthesis, and key applications of **triacetonamine**.

IUPAC Nomenclature and Synonyms

The correct and preferred IUPAC name for **triacetonamine** is 2,2,6,6-tetramethylpiperidin-4-one.[1] However, it is widely recognized in scientific literature and commercial applications under various synonyms.



Synonym	Reference
Triacetonamine	[1]
Triacetone amine	[1]
4-Oxo-2,2,6,6-tetramethylpiperidine	[1]
TAA	[2]
Tempidon	[3]
Vincubine	[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 2,2,6,6-tetramethylpiperidin-4-one is essential for its handling, characterization, and application in synthesis.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₇ NO	[3]
Molecular Weight	155.24 g/mol	[3]
Appearance	White to light yellow crystalline powder or solid	[2]
Melting Point	34-36 °C	_
Boiling Point	205-207 °C	
Solubility	Soluble in water, acetone, ethanol, ether, and chloroform. Insoluble in petroleum ether.	[2]

Spectroscopic Data



Assignment	Chemical Shift (δ) in ppm	Solvent	Reference
-NH	1.5 - 2.0 (broad s)	CDCl₃	
-CH ₂ -	2.3 - 2.5 (s)	CDCl₃	
-C(CH ₃) ₂	1.1 - 1.3 (s)	CDCl₃	_

Assignment	Chemical Shift (δ) in ppm	Solvent	Reference
C=O	~210	CDCl₃	[4]
-C(CH₃)2	~60	CDCl₃	[4]
-CH ₂ -	~50	CDCl₃	[4]
-C(CH ₃) ₂	~28	CDCl₃	[4]

Wavenumber (cm ⁻¹)	Assignment	Reference
~3300	N-H stretch	[5]
~2970	C-H stretch (aliphatic)	[5]
~1715	C=O stretch (ketone)	[5]

m/z	Assignment	Reference
155	[M]+	[6]
140	[M - CH₃]+	[6]
98	[6]	
83	[6]	_
58	[6]	_



Experimental Protocols Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

The most common method for the synthesis of **triacetonamine** is the Robinson-Schöpf condensation, which involves the reaction of acetone and ammonia in the presence of a catalyst.

Materials:

- Acetone
- Ammonia (aqueous solution or gas)
- Calcium chloride (or other Lewis acid catalysts)

Procedure:

- A mixture of acetone and a catalytic amount of calcium chloride is prepared in a reaction vessel.
- Ammonia is introduced into the mixture, either as an aqueous solution or by bubbling ammonia gas.
- The reaction mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours to days. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
- Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent (e.g., diethyl ether or dichloromethane), and subsequent purification.
- Purification is usually achieved by distillation under reduced pressure or by crystallization of the hydrate followed by dehydration.



Synthesis of 2,2,6,6-Tetramethylpiperidine from Triacetonamine (Wolff-Kishner Reduction)

Triacetonamine can be converted to 2,2,6,6-tetramethylpiperidine, a sterically hindered secondary amine, via the Wolff-Kishner reduction.

Materials:

- 2,2,6,6-Tetramethylpiperidin-4-one (**Triacetonamine**)
- Hydrazine hydrate
- Potassium hydroxide (or sodium hydroxide)
- A high-boiling solvent (e.g., diethylene glycol)

Procedure:

- Triacetonamine and hydrazine hydrate are heated in a high-boiling solvent to form the hydrazone intermediate. Water is removed from the reaction mixture.
- A strong base, such as potassium hydroxide, is added to the reaction mixture.
- The temperature is raised to facilitate the decomposition of the hydrazone, leading to the formation of 2,2,6,6-tetramethylpiperidine and the evolution of nitrogen gas.
- The product is then isolated by distillation from the reaction mixture.

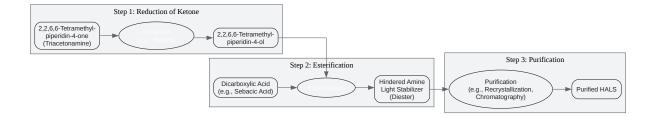
Applications and Experimental Workflows

The primary application of 2,2,6,6-tetramethylpiperidin-4-one is as a precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These compounds are highly effective in protecting polymers from degradation induced by UV light and thermal stress.

Experimental Workflow: Synthesis of a HALS from Triacetonamine



The following diagram illustrates a typical experimental workflow for the synthesis of a diester-based HALS, a common type of polymeric light stabilizer.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,6,6-Tetramethylpiperidine(768-66-1) 13C NMR spectrum [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179) [hmdb.ca]
- 4. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]







 To cite this document: BenchChem. [A Technical Guide to 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117949#correct-iupac-nomenclature-for-triacetonamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com